1-Acetyl-5-bromo-1H-indole-2,3-dione
Overview
Description
1-Acetyl-5-bromo-1H-indole-2,3-dione (ABI) is a small organic molecule, synthesized in the lab, that has a variety of uses in both scientific research and industrial applications. ABI is a versatile reagent and has been used in a number of different contexts.
Scientific Research Applications
Antimicrobial Activity
1-Acetyl-5-bromo-1H-indole-2,3-dione and its derivatives demonstrate significant antimicrobial properties. A study focused on the antimicrobial activity of new heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1H-indole, including 1H-indole-2,3-dione derivatives. These compounds exhibited high antibacterial activity against various strains of bacteria and fungi, highlighting their potential in pharmaceutical applications (Mageed, El- Ezabi, & Khaled, 2021).
Chemical Synthesis and Applications
The compound has been utilized in the synthesis of various heterocyclic compounds. For instance, it is used in the synthesis of isatins, which are versatile substrates for creating a wide range of heterocyclic compounds such as indoles and quinolines, and as raw material for drug synthesis (Garden & Pinto, 2001). Additionally, the synthesis of 1H-Indole-2,3-Dione-3-Thiosemicarbazone Ribonucleosides as antibacterial agents further exemplifies its role in medicinal chemistry (Kassab et al., 2010).
Antituberculosis Activity
Some derivatives of this compound have shown potential in combating tuberculosis. A study synthesized new series of 5-fluoro-1H-indole-2,3-dione derivatives and evaluated them for in vitro antituberculosis activity against Mycobacterium tuberculosis H37Rv, revealing significant inhibitory activity (Karalı et al., 2007).
Insecticidal Properties
Research also indicates potential insecticidal applications. One study focused on the synthesis of 1‐(1,2,4‐Triazol‐4‐yl)spiro[azetidine‐2,3′‐(3H)indole]‐2′,4′(1′H)‐diones, which exhibited promising insecticidal activity against Periplaneta americana (Jain, Sharma, & Kumar, 2013).
Selective Optical Chemosensors
The compound has been employed as a selective optical chemosensor, particularly for detecting Fe3+ ions. A study demonstrated that 1H-indole-2,3-dione exhibits high sensing capability and selective detection of Fe3+ ions through the enhancement of its absorption peak at the ultraviolet region (Fahmi et al., 2019).
Mechanism of Action
Target of Action
1-Acetyl-5-bromo-1H-indole-2,3-dione, like many indole derivatives, is known to bind with high affinity to multiple receptors Indole derivatives are known to interact with a wide range of targets, contributing to their diverse biological activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes at the molecular level . The specific interactions and resulting changes would depend on the specific targets of this compound.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways, contributing to their diverse biological activities . The specific pathways affected would depend on the specific targets of this compound.
Result of Action
Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific effects of this compound would depend on its specific targets and mode of action.
properties
IUPAC Name |
1-acetyl-5-bromoindole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c1-5(13)12-8-3-2-6(11)4-7(8)9(14)10(12)15/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHNHBSIKDWLFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=C(C=C2)Br)C(=O)C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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